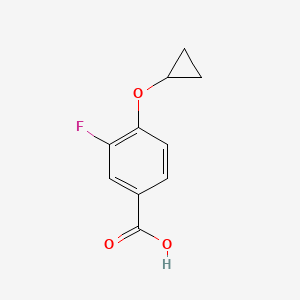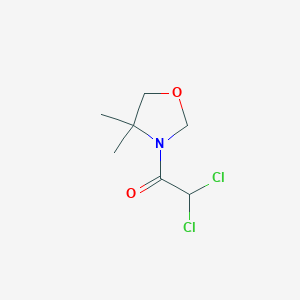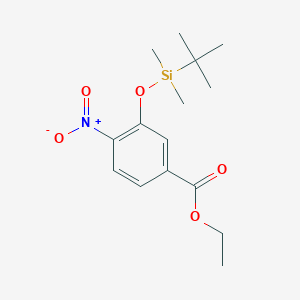
Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate is a chemical compound that belongs to the class of silyl ethers It is characterized by the presence of a nitrobenzoate group and a silyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with ethyl alcohol in the presence of a silylating agent such as tert-butyldimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-hydroxy-4-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate involves its ability to act as a protecting group for alcohols, thereby preventing unwanted reactions during synthetic processes. The silyl ether group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methylbenzoate: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate is unique due to the presence of both a silyl ether and a nitro group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C15H23NO5Si |
|---|---|
Molekulargewicht |
325.43 g/mol |
IUPAC-Name |
ethyl 3-[tert-butyl(dimethyl)silyl]oxy-4-nitrobenzoate |
InChI |
InChI=1S/C15H23NO5Si/c1-7-20-14(17)11-8-9-12(16(18)19)13(10-11)21-22(5,6)15(2,3)4/h8-10H,7H2,1-6H3 |
InChI-Schlüssel |
SZCBADBHKCDQBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


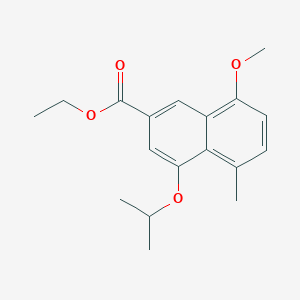
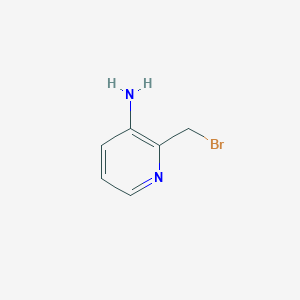
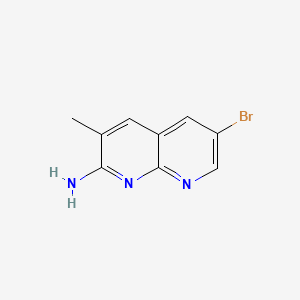
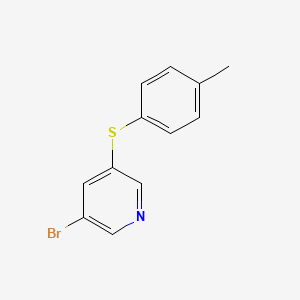
![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)
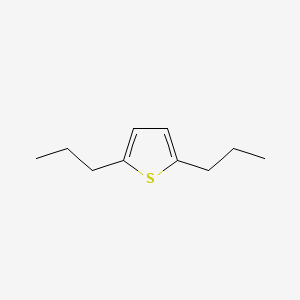
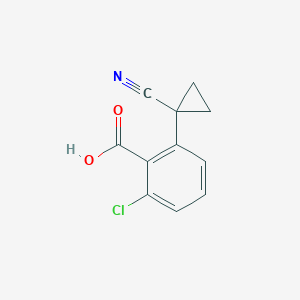
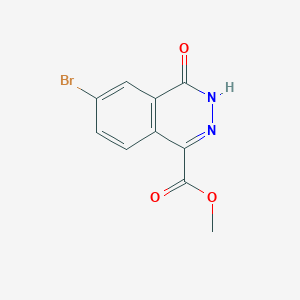
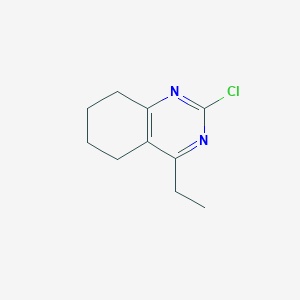
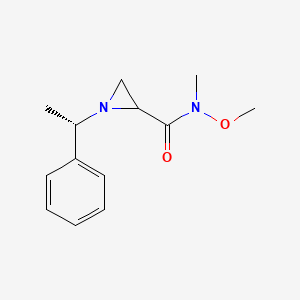
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)
